Amprolium

Catalog No.
S518811
CAS No.
121-25-5
M.F
C14H19ClN4
M. Wt
278.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium

CAS Number

121-25-5

Product Name

Amprolium

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

InChI

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1

InChI Key

LCTXBFGHZLGBNU-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl

The exact mass of the compound Amprolium is 278.1298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. It belongs to the ontological category of pyridinium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amprolium (CAS 121-25-5) is a synthetic pyrimidine derivative and a structural analogue of thiamine (Vitamin B1) utilized primarily as an active pharmaceutical ingredient (API) in veterinary and agricultural formulations [1]. Unlike ionophore antibiotics, amprolium operates via competitive inhibition of thiamine uptake mechanisms in protozoan parasites, effectively starving them of essential carbohydrates [2]. For industrial buyers and formulators, its most critical baseline attributes are its high aqueous solubility, its established thermal stability during feed manufacturing, and its highly favorable regulatory profile, which permits zero-day withdrawal times in commercial poultry operations[1]. These properties make it a foundational compound for both prophylactic feed premixes and acute liquid interventions.

Substituting amprolium with common in-class alternatives like monensin or salinomycin fundamentally alters formulation compatibility, application routes, and regulatory compliance[1]. Ionophores like monensin exhibit extremely poor water solubility, restricting them entirely to dry feed premixes and rendering them useless for acute, water-based interventions when sick animals reduce their feed intake [2]. Furthermore, ionophores carry severe cross-species toxicity risks (e.g., fatal to equines) and require strict pre-slaughter withdrawal periods. Amprolium’s specific biochemical targeting provides a unique zero-day withdrawal time for laying hens and meat, meaning substitution with an ionophore directly compromises continuous egg production cycles and broad-spectrum facility safety [2].

Target-Specific Receptor Affinity and Host Safety Margin

Amprolium's safety profile is driven by its highly selective binding affinity. In competitive inhibition assays, amprolium inhibits thiamine uptake in Eimeria tenella schizonts with a Ki of 7.6 μM, whereas its affinity for host intestinal cells is significantly weaker, at a Ki of 323 μM [1]. This differential allows formulators to dose the API aggressively without inducing host thiamine deficiency.

Evidence DimensionThiamine uptake inhibition (Ki)
Target Compound DataKi = 7.6 μM (Eimeria tenella schizonts)
Comparator Or BaselineKi = 323 μM (Chick host intestinal cells)
Quantified Difference~42-fold higher binding affinity for the parasite's thiamine transporter
ConditionsIn vitro competitive inhibition assay of thiamine uptake

This high target selectivity underpins the compound's exceptional safety margin, allowing buyers to formulate high-dose treatments without risking host toxicity.

Regulatory Continuity: Zero-Day Withdrawal Period

Unlike ionophores, which accumulate in tissues and require clearance periods, amprolium is approved by the FDA and EMA with a 0-day withdrawal period for both meat and eggs [1]. Standard ionophores like monensin typically require multi-day withdrawal periods, forcing producers to halt egg collection or delay processing [2].

Evidence DimensionRequired pre-slaughter/egg withdrawal time
Target Compound Data0-day withdrawal period for meat and eggs
Comparator Or BaselineStandard ionophores like Monensin (typically require 3-5+ day withdrawal periods)
Quantified Difference100% reduction in regulatory downtime prior to slaughter or egg collection
ConditionsFDA/EMA approved therapeutic dosing (e.g., 125-250 ppm) in commercial poultry operations

A zero-day withdrawal period allows continuous egg collection and immediate processing, preventing massive economic losses in commercial operations.

Formulation Versatility via Aqueous Solubility

Amprolium's high aqueous solubility allows it to be formulated into 9.6% oral solutions and 20% soluble powders for direct administration via drinking water [1]. In contrast, lipid-soluble ionophores like monensin are virtually insoluble in water and must be milled into dry feed[2]. Because infected animals often stop eating but continue drinking, water-soluble APIs are mandatory for acute outbreak management.

Evidence DimensionApplication route suitability based on solubility
Target Compound DataFormulated as 9.6% to 20% w/v aqueous solutions for drinking water
Comparator Or BaselineMonensin (lipid-soluble, virtually insoluble in water, restricted to dry feed)
Quantified DifferenceEnables high-concentration liquid dosing vs. strictly solid-phase application
ConditionsAcute outbreak management where sick animals reduce feed intake but maintain water consumption

Procuring a highly water-soluble API is critical for manufacturing acute liquid interventions, which are the only viable delivery method when animals refuse solid feed.

Manufacturing Processability: Thermal Stability in Pelleting

Amprolium demonstrates robust thermal stability during commercial feed manufacturing. When subjected to High-Temperature-Short-Time (HTST) pelleting at 85°C, amprolium maintains an API recovery rate of 87% to 100%, compared to a 101% baseline recovery in unpelleted mash feed stored for 3 months [1]. This thermal resilience allows it to be incorporated into standard feed lines without complex microencapsulation.

Evidence DimensionAPI recovery post-pelleting
Target Compound Data87% to 100% API recovery post-pelleting
Comparator Or Baseline101% recovery in unpelleted baseline mash feed (3 months standard storage)
Quantified DifferenceMaintains robust structural integrity with minimal degradation (<13% loss) during thermal stress
ConditionsCommercial feed pelleting process conducted at 85°C

High thermal stability ensures the API survives the heat and pressure of commercial feed manufacturing, guaranteeing accurate final dosing in pelleted products.

Acute Outbreak Water Formulations

Because of its exceptional aqueous solubility, amprolium is the API of choice for manufacturing 9.6% oral solutions or 20% soluble powders. These formulations are designed for rapid deployment in automated drinking water proportioners during acute coccidiosis outbreaks, ensuring therapeutic delivery even when flock feed consumption plummets [1].

Zero-Withdrawal Layer Feed Premixes

Amprolium is uniquely suited for continuous prophylactic feed integration in laying hen operations. Its FDA/EMA 0-day withdrawal profile allows feed mills to produce medicated layer rations that do not require producers to halt egg collection or discard product prior to market distribution [1].

Cross-Resistance Rotation Programs

In industrial poultry management, amprolium is procured as a critical non-ionophore rotational chemical. Because its mechanism of action (thiamine uptake inhibition) is entirely distinct from ion transport disruptors like monensin, it is used to break Eimeria resistance cycles in facilities that have over-relied on traditional ionophores [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Aldrich MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.1298243 Da

Monoisotopic Mass

278.1298243 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71M75T660B

Related CAS

3053-18-7

MeSH Pharmacological Classification

Coccidiostats

Other CAS

121-25-5

Wikipedia

Amprolium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Kosasy AM, Hussein LA, Magdy N, Abbas MM. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:430-9. doi: 10.1016/j.saa.2015.05.082. Epub 2015 May 30. PubMed PMID: 26057097.
2: Martínez-Villalba A, Núñez O, Moyano E, Galceran MT. Field amplified sample injection-capillary zone electrophoresis for the analysis of amprolium in eggs. Electrophoresis. 2013 Mar;34(6):870-6. doi: 10.1002/elps.201200579. Epub 2013 Feb 25. PubMed PMID: 23334897.
3: Hussein LA, Magdy N, Abbas MM. Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:395-405. doi: 10.1016/j.saa.2014.11.073. Epub 2014 Nov 29. PubMed PMID: 25523045.
4: Avais M, Rashid G, Ijaz M, Khan MA, Nasir A, Jahanzaib MS, Khan JA, Hameed S, Reichel MP. Evaluation of furazolidone, sulfadimidine and amprolium to treat coccidiosis in Beetal goats under field conditions. Pak J Pharm Sci. 2016 Mar;29(2):485-7. PubMed PMID: 27087093.
5: Gibbons P, Love D, Craig T, Budke C. Efficacy of treatment of elevated coccidial oocyst counts in goats using amprolium versus ponazuril. Vet Parasitol. 2016 Mar 15;218:1-4. doi: 10.1016/j.vetpar.2015.12.020. Epub 2015 Dec 28. PubMed PMID: 26872920.
6: Young G, Alley ML, Foster DM, Smith GW. Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids. Vet Parasitol. 2011 Jun 10;178(3-4):346-9. doi: 10.1016/j.vetpar.2011.01.028. Epub 2011 Jan 21. PubMed PMID: 21333448.
7: Kan CA, van Leeuwen W, van Gend HW. [Amprolium residues in eggs following administration of amprolium/ethopabate in laying hens and breeding hens]. Tijdschr Diergeneeskd. 1989 Jan 15;114(2):76-82. Dutch. PubMed PMID: 2919391.
8: Iqbal A, Tariq KA, Wazir VS, Singh R. Antiparasitic efficacy of Artemisia absinthium, toltrazuril and amprolium against intestinal coccidiosis in goats. J Parasit Dis. 2013 Apr;37(1):88-93. doi: 10.1007/s12639-012-0137-9. Epub 2012 Jul 24. PubMed PMID: 24431547; PubMed Central PMCID: PMC3590371.
9: Martínez-Villalba A, Moyano E, Galceran MT. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2010 Sep 10;1217(37):5802-7. doi: 10.1016/j.chroma.2010.07.041. Epub 2010 Jul 22. PubMed PMID: 20696436.
10: Bizon-Zygmańska D, Jankowska-Kulawy A, Bielarczyk H, Pawełczyk T, Ronowska A, Marszałł M, Szutowicz A. Acetyl-CoA metabolism in amprolium-evoked thiamine pyrophosphate deficits in cholinergic SN56 neuroblastoma cells. Neurochem Int. 2011 Aug;59(2):208-16. doi: 10.1016/j.neuint.2011.04.018. Epub 2011 Jun 6. PubMed PMID: 21672592.
11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
12: Thornber EJ, Elliott LE, Kerr D, Marriott JM, Massera FC. Thiamin inadequacy in infants: lack of evidence of amprolium in egg yolk. Aust N Z J Med. 1983 Feb;13(1):51-2. PubMed PMID: 6576746.
13: Ruff MD, Garcia R, Chute MB, Tamas T. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. Avian Dis. 1993 Oct-Dec;37(4):988-92. PubMed PMID: 8141759.
14: Ruff MD, Chute MB, Garcia R. Supplemental use of liquid amprolium in skip-a-day feeding of replacement pullets. Poult Sci. 1991 Mar;70(3):515-20. PubMed PMID: 2047345.
15: Chapman HD. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate. Parasitology. 1978 Apr;76(2):177-83. PubMed PMID: 274682.
16: Spicer EM, Horton BJ. Biochemistry of natural and amprolium-induced polioencephalomalacia in sheep. Aust Vet J. 1981 May;57(5):230-5. PubMed PMID: 7295240.
17: Tanwar RK, Malik KS, Gahlot AK. Polioencephalomalacia induced with amprolium in buffalo calves--clinicopathologic findings. Zentralbl Veterinarmed A. 1994 Jun;41(5):396-404. PubMed PMID: 7817642.
18: Patton WH, Schwartz LD, Babish JG, Lisk DJ. Use of amprolium for the control of coccidiosis in pheasants. Avian Dis. 1984 Jul-Sep;28(3):693-9. PubMed PMID: 6487190.
19: Fink DW, deFontenay G, Bonnefille P, Camarade M, Monier C. Further studies on the spectrophotometric determination of amprolium. J AOAC Int. 2004 May-Jun;87(3):677-80. PubMed PMID: 15287667.
20: Tanwar RK, Malik KS, Sadana JR. Polioencephalomalacia induced with amprolium in buffalo calves: pathologic changes of the central nervous system. Zentralbl Veterinarmed A. 1993 Feb;40(1):58-66. PubMed PMID: 8451904.

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